1,3-Dimethylimidazolium Chloride

Catalog No.
S638301
CAS No.
79917-88-7
M.F
C5H9ClN2
M. Wt
132.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylimidazolium Chloride

CAS Number

79917-88-7

Product Name

1,3-Dimethylimidazolium Chloride

IUPAC Name

1,3-dimethylimidazol-1-ium;chloride

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

InChI

InChI=1S/C5H9N2.ClH/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1

InChI Key

IIJSFQFJZAEKHB-UHFFFAOYSA-M

SMILES

CN1C=C[N+](=C1)C.[Cl-]

Synonyms

1,3-dimethylimidazolenyl carbene, 1,3-dimethylimidazolium, 1,3-dimethylimidazolium chloride, 1,3-dimethylimidazolium dimethylphosphate, 1,3-dimethylimidazolium dimethylphosphite, 1,3-dimethylimidazolium hexafluorophosphate

Canonical SMILES

CN1C=C[N+](=C1)C.[Cl-]

Solvent:

  • 1,3-DMImCl possesses exceptional solvation capabilities for diverse organic and inorganic compounds, making it a valuable solvent for various research applications. Its unique ability to dissolve both polar and non-polar compounds simultaneously allows researchers to study a wide range of reactions and materials. For instance, 1,3-DMImCl is employed in the dissolution of cellulose, a crucial step in the development of biofuels [].

Catalyst:

  • Beyond its solvation abilities, 1,3-DMImCl can act as a catalyst for various chemical reactions. Its unique ionic structure provides a specific environment that can influence reaction rates and selectivities. For example, research has shown that 1,3-DMImCl can effectively catalyze the esterification of fatty acids, a process relevant to biodiesel production [].

Reagent:

  • 1,3-DMImCl serves as a reagent in specific chemical reactions. Its inherent ionic nature allows it to participate in reactions and influence their outcomes. An example is its application in the alkylation of aromatic compounds, a fundamental process in organic synthesis [].

Other Applications:

  • 1,3-DMImCl finds applications in various other scientific research fields, including:
    • Electrochemical applications: Due to its ionic conductivity, 1,3-DMImCl is being explored in the development of electrolytes for batteries and fuel cells [].
    • Material science: Research is ongoing to explore the use of 1,3-DMImCl in the synthesis and processing of novel materials with desired properties [].

DMImCl is a salt comprised of a positively charged 1,3-dimethylimidazolium cation ([C1(CH3)2N2]^{+}) and a negatively charged chloride anion (Clˉ). It belongs to a class of ionic liquids known as imidazolium-based ionic liquids []. These ionic liquids are often synthesized from the reaction of a Lewis acid, like methylchloride (CH3Cl), with an N-heterocyclic base, like 1,3-dimethylimidazole [].


Molecular Structure Analysis

The key feature of DMImCl's structure is the imidazolium cation. It consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The positive charge is delocalized around the ring, making the cation relatively stable []. The chloride anion is a simple spherical ion.


Chemical Reactions Analysis

Synthesis of DMImCl typically involves the reaction of 1,3-dimethylimidazole with an alkylating agent, such as methyl chloride, as mentioned earlier []. The reaction can be represented by the following equation:

(CH3)2NCH + CH3Cl → [C1(CH3)2N2]+ Clˉ []

DMImCl is relatively stable under most conditions. However, it can undergo decomposition at high temperatures (>300°C) to form gaseous products like dimethylamine and chloroethane [].


Physical And Chemical Properties Analysis

  • Melting point: 125 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Soluble in water and many organic solvents []
  • Stability: Thermally stable up to 300°C []
Due to its ionic nature. It has been utilized effectively in the synthesis of various organic compounds. For instance, it serves as an excellent reagent in the synthesis of 3-phenylsydnone through a specific reaction pathway involving the conversion of starting materials into the desired product . Additionally, it can facilitate reactions involving nucleophilic attacks and solvation processes due to its unique structural properties.

Research indicates that 1,3-Dimethylimidazolium Chloride exhibits notable biological activity. It has been studied for its effects on glucose solvation and interactions with biological macromolecules. The compound's ionic nature allows it to stabilize biomolecules in solution, potentially enhancing their reactivity and solubility . Furthermore, studies have explored its cytotoxicity and biocompatibility, revealing that while it can affect cell viability at certain concentrations, it also shows promise as a medium for drug delivery systems .

The synthesis of 1,3-Dimethylimidazolium Chloride can be achieved through several methods:

  • Gas-Liquid Phase Reaction: This method involves reacting starting materials under high pressure and temperature conditions (348.15 K and 0.7 MPa) to produce the ionic liquid .
  • Neutralization Reaction: A common approach involves neutralizing 1-methylimidazole with hydrochloric acid or another chloride source to yield 1,3-Dimethylimidazolium Chloride .
  • Solvent-Free Methods: Recent advancements have led to solvent-free synthesis techniques that enhance efficiency and reduce environmental impact during production .

1,3-Dimethylimidazolium Chloride finds applications across various fields:

  • Catalysis: It is used as a catalyst in organic synthesis reactions due to its ability to stabilize transition states.
  • Solvent for Biomolecules: Its properties make it suitable for dissolving complex biomolecules like polysaccharides and proteins.
  • Electrolytes in Batteries: The compound is explored as an electrolyte in electrochemical applications due to its ionic conductivity.
  • Extraction Processes: It serves in the extraction of metals from ores and in liquid-liquid extraction processes for organic compounds .

Interaction studies involving 1,3-Dimethylimidazolium Chloride focus on its behavior in different environments. For example:

  • Molecular Dynamics Simulations: These studies reveal insights into how the ionic liquid interacts with solvents and solutes at the molecular level, providing valuable data for predicting reactivity and stability .
  • NMR Spectroscopy: Techniques such as Nuclear Magnetic Resonance spectroscopy are employed to investigate the structural changes during reactions involving this compound, helping to elucidate mechanisms of action .

Several compounds share structural similarities with 1,3-Dimethylimidazolium Chloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1-Methylimidazolium ChlorideC₄H₆ClN₂Lacks a second methyl group; used in similar applications
1-Butyl-3-methylimidazolium ChlorideC₇H₁₄ClN₂Longer alkyl chain; enhances solubility in organic solvents
1-Ethyl-3-methylimidazolium ChlorideC₆H₁₃ClN₂Intermediate properties between butyl and methyl derivatives

The uniqueness of 1,3-Dimethylimidazolium Chloride lies in its balance between hydrophilicity and hydrophobicity due to the presence of two methyl groups on the imidazole ring. This allows it to function effectively as both a solvent for polar substances and a medium for organic reactions.

Chemical Structure and Nomenclature

Molecular Formula and Weight

The molecular formula of 1,3-dimethylimidazolium chloride is C₅H₉ClN₂, derived from a five-membered imidazolium ring with methyl groups at the 1- and 3-positions and a chloride anion. The calculated molecular weight is 132.59 g/mol, consistent across multiple spectroscopic and chromatographic analyses. This value aligns with the theoretical mass of the constituent atoms: carbon (5 atoms), hydrogen (9 atoms), chlorine (1 atom), and nitrogen (2 atoms).

Synonyms and Identifiers

This compound is recognized by several systematic and trivial names, including:

  • 1,3-Dimethyl-1H-imidazol-3-ium chloride (IUPAC-approved name)
  • [Dmim]Cl (abbreviated form)
  • 1-Methyl-3-methylimidazolium chloride
    Key identifiers include the CAS Registry Number 79917-88-7, PubChem CID 11062432, and Reaxys Registry Number 3717990. Additional identifiers, such as the European Community (EC) Number 680-194-7 and MDL Number MFCD08276366, facilitate regulatory and commercial tracking.

IUPAC Naming Convention

The IUPAC name follows the substitutive nomenclature for onium compounds. The parent structure is 1H-imidazolium, a five-membered aromatic ring containing two nitrogen atoms. The prefix 1,3-dimethyl denotes methyl groups attached to the first and third ring positions. The suffix chloride specifies the counterion, resulting in the full systematic name 1,3-dimethylimidazol-1-ium chloride.

Structural Analysis

Cation and Anion Composition

The cation, 1,3-dimethylimidazolium, consists of an imidazolium ring with methyl substituents at the N1 and N3 positions. The planar aromatic ring system delocalizes the positive charge across the nitrogen atoms and adjacent carbon centers, stabilizing the cation. The anion is a single chloride (Cl⁻) ion, which interacts electrostatically with the cationic ring.

Molecular Geometry and Bonding

X-ray crystallography and computational studies reveal a near-planar geometry for the imidazolium ring, with bond angles close to 120° at the nitrogen atoms. The C–N bond lengths in the ring average 1.31–1.35 Å, characteristic of partial double-bond character due to resonance stabilization. The methyl groups adopt a staggered conformation relative to the ring plane, minimizing steric hindrance.

Spectroscopic Features

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (D₂O): δ 3.87 (s, 3H, N1–CH₃), δ 3.91 (s, 3H, N3–CH₃), δ 7.42 (d, 2H, H4 and H5), δ 9.25 (s, 1H, H2).
    • ¹³C NMR: δ 36.2 (N1–CH₃), δ 38.1 (N3–CH₃), δ 121.6 (C4 and C5), δ 137.3 (C2).
  • Infrared (IR) Spectroscopy: Strong absorption bands at 3150 cm⁻¹ (C–H stretching of the imidazolium ring) and 1570 cm⁻¹ (C–N stretching).

Physical and Chemical Properties

Physical State and Appearance

1,3-Dimethylimidazolium chloride is a crystalline solid at room temperature (20°C), appearing as a white to pale yellow powder. Its hygroscopic nature necessitates storage under inert gas (e.g., argon or nitrogen) in a cool, dark environment (<15°C) to prevent hydrolysis.

Thermal Properties

  • Melting Point: 125°C, as determined by differential scanning calorimetry.
  • Thermal Decomposition: Begins at 220°C, producing volatile methylimidazole derivatives and hydrogen chloride gas.

Solubility and Reactivity

The compound is freely soluble in polar solvents such as water, methanol, and ethanol. In aqueous solution, it dissociates into the 1,3-dimethylimidazolium cation and chloride anion, enabling its use as a conductive electrolyte. It exhibits limited solubility in nonpolar solvents like hexane or toluene.

Synthesis and Purification

Synthetic Routes

The primary synthesis involves quaternization of 1-methylimidazole with methyl chloride under controlled conditions:

  • Reaction: 1-Methylimidazole + Methyl chloride → 1,3-Dimethylimidazolium chloride
  • Conditions: 80–100°C, 24–48 hours, solvent-free or in acetonitrile.
    Alternative methods include alkylation with methyl iodide or dimethyl sulfate, though these routes produce halide or sulfate byproducts requiring removal.

Purification Techniques

Crude product purification typically involves:

  • Recrystallization from anhydrous ethanol or acetone.
  • Vacuum drying at 60°C for 12 hours to remove residual solvents.
  • Column chromatography using silica gel or alumina for high-purity grades (>98%).

Applications and Industrial Relevance

Ionic Liquid Solvent

As a low-melting ionic liquid, 1,3-dimethylimidazolium chloride serves as a green solvent for organic reactions, offering advantages over volatile organic compounds (VOCs) in terms of recyclability and thermal stability. It facilitates reactions such as:

  • Diels-Alder cycloadditions
  • Friedel-Crafts alkylations
  • Enzymatic catalysis

Catalysis

The chloride anion acts as a mild Lewis base catalyst in esterification and transesterification reactions. For example, it accelerates biodiesel production from triglycerides by activating carbonyl groups.

Biopolymer Processing

1,3-Dimethylimidazolium chloride dissolves chitosan and cellulose through hydrogen bonding and ion-dipole interactions, enabling the fabrication of biodegradable films and fibers.

Precursor for Functionalized Ionic Liquids

The compound is a starting material for synthesizing imidazolium salts with tailored anions (e.g., [PF₆]⁻, [BF₄]⁻) via metathesis reactions, expanding its utility in electrochemical applications.

Analytical Characterization

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Purity assessments (>98.0%) using C18 columns with UV detection at 210 nm.
  • Ion Chromatography: Quantification of chloride content to verify stoichiometry.

Spectroscopic Techniques

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows the cationic fragment at m/z 97.14 [C₅H₉N₂]⁺ and chloride anion at m/z 34.97.
  • Elemental Analysis: Confirms C, H, N, and Cl content within ±0.4% of theoretical values.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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